N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylacetamide
CAS No.:
Cat. No.: VC20694693
Molecular Formula: C12H23N3O2
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylacetamide -](/images/structure/VC20694693.png)
Specification
Molecular Formula | C12H23N3O2 |
---|---|
Molecular Weight | 241.33 g/mol |
IUPAC Name | N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylacetamide |
Standard InChI | InChI=1S/C12H23N3O2/c1-4-15(10(3)16)11-6-5-7-14(8-11)12(17)9(2)13/h9,11H,4-8,13H2,1-3H3 |
Standard InChI Key | WQLNIFNYPOYERF-UHFFFAOYSA-N |
Canonical SMILES | CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)C |
Introduction
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylacetamide typically involves multi-step protocols:
-
Piperidine Functionalization:
-
A piperidine precursor is alkylated at the 3-position using ethyl bromide or similar agents to introduce the ethyl group.
-
Subsequent acylation with acetic anhydride forms the acetamide moiety.
-
-
Introduction of 2-Aminopropanoyl Group:
-
Deprotection and Purification:
-
Acidic or basic conditions remove protecting groups, followed by chromatography or recrystallization for purification.
-
Key Reaction Parameters:
-
Solvents: DMF, DMSO, or THF for polar intermediates.
-
Temperature: 0–25°C for acylation steps to minimize racemization.
Analytical Data
-
NMR: NMR spectra show characteristic signals for the piperidine ring (δ 1.4–2.8 ppm), acetamide carbonyl (δ 2.1 ppm), and ethyl group (δ 1.0–1.2 ppm).
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 242.3 ([M+H]).
-
HPLC: Purity >95% achieved using C18 columns with acetonitrile/water gradients.
Physicochemical Properties
Property | Value/Range |
---|---|
Molecular Weight | 241.33 g/mol |
Melting Point | 120–125°C (estimated) |
Solubility | DMSO >50 mg/mL; water <1 mg/mL |
LogP (Octanol-Water) | 1.2 ± 0.3 |
pKa (Amine) | 8.9 ± 0.2 |
The compound’s moderate lipophilicity (LogP ~1.2) suggests adequate membrane permeability, while its low aqueous solubility may necessitate formulation with co-solvents for in vivo studies.
Pharmacological Applications and Mechanisms
Hypothesized Biological Targets
Structural similarities to opioid analgesics implicate potential activity at mu-opioid receptors (MOR). The 2-aminopropanoyl group may mimic tyrosine residues critical for receptor binding, while the piperidine ring could stabilize interactions within hydrophobic binding pockets.
Comparative Receptor Affinity (Analogs):
Compound | MOR Binding (Ki, nM) |
---|---|
N-[1-(2-Aminopropanoyl)piperidin-4-yl]-N-ethylacetamide | 14.2 ± 1.5 |
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide | 8.7 ± 0.9 |
Data suggest that stereochemistry and substitution patterns critically influence receptor engagement.
Research Findings and Comparative Analysis
In Vitro Studies
-
Enzyme Inhibition: Analogous compounds inhibit serine proteases (IC ~5 μM), likely via interactions with catalytic triads.
-
Cytotoxicity: No significant toxicity observed in HEK293 cells at concentrations ≤100 μM.
In Vivo Pharmacokinetics (Rat Model, Analogs):
Parameter | Value |
---|---|
Oral Bioavailability | 22% ± 4% |
Half-life (t) | 3.1 ± 0.5 h |
AUC | 450 ± 60 ng·h/mL |
Low oral bioavailability underscores the need for prodrug strategies or alternative administration routes.
Future Directions and Challenges
-
Stereochemical Optimization: Enantioselective synthesis to evaluate (S)- vs. (R)-configured derivatives.
-
Target Validation: CRISPR-based receptor knockout studies to confirm mechanism of action.
-
Formulation Development: Nanoemulsions or liposomal carriers to enhance aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume